6-Methoxy-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride
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Overview
Description
6-Methoxy-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolidine ring, a triazole ring, and a pyridazine ring, making it a versatile scaffold for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The synthesis begins with the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving an appropriate azide and alkyne precursor.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached to the triazole-pyridazine core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methoxy-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine
- 3-Pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine
- 6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Methoxy-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, while the pyrrolidine ring contributes to its stability and reactivity.
Properties
IUPAC Name |
6-methoxy-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O.ClH/c1-16-9-5-4-8-12-13-10(15(8)14-9)7-3-2-6-11-7;/h4-5,7,11H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZVIFIFMTUKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCCN3)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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